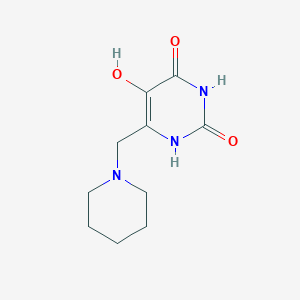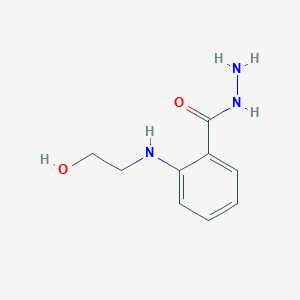
4-Octadecyl-4-oxido-1-oxa-4-azoniacyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octadecyl-4-oxido-1-oxa-4-azoniacyclohexane is a chemical compound with the molecular formula C24H49NO2. It is known for its unique structure, which includes a long octadecyl chain attached to a morpholine ring with an oxido group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octadecyl-4-oxido-1-oxa-4-azoniacyclohexane typically involves the reaction of octadecylamine with morpholine in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Octadecylamine and morpholine.
Oxidizing Agent: Hydrogen peroxide or a similar oxidizing agent.
Reaction Conditions: The reaction is conducted at a temperature of around 60-80°C for several hours.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reactants are fed into the reactor, and the product is continuously extracted and purified. This method ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Octadecyl-4-oxido-1-oxa-4-azoniacyclohexane undergoes various chemical reactions, including:
Oxidation: The oxido group can be further oxidized to form different derivatives.
Reduction: The compound can be reduced to remove the oxido group.
Substitution: The long octadecyl chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used in different applications.
Scientific Research Applications
4-Octadecyl-4-oxido-1-oxa-4-azoniacyclohexane has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its surface-active properties.
Mechanism of Action
The mechanism of action of 4-Octadecyl-4-oxido-1-oxa-4-azoniacyclohexane involves its interaction with lipid membranes and proteins. The long octadecyl chain allows it to insert into lipid bilayers, altering membrane fluidity and permeability. The oxido group can form hydrogen bonds with proteins, affecting their structure and function. These interactions make it a valuable tool in studying membrane dynamics and protein-lipid interactions.
Comparison with Similar Compounds
Similar Compounds
4-Octadecylmorpholine: Lacks the oxido group, making it less reactive in certain chemical reactions.
4-Octadecyl-4-oxido-1-oxa-4-azoniacyclopentane: Similar structure but with a cyclopentane ring instead of a morpholine ring, leading to different physical and chemical properties.
Uniqueness
4-Octadecyl-4-oxido-1-oxa-4-azoniacyclohexane is unique due to its combination of a long hydrophobic chain and a polar oxido group, which imparts both hydrophobic and hydrophilic properties. This dual nature makes it highly versatile in various applications, from surfactants to biomedical research.
Properties
CAS No. |
13178-38-6 |
|---|---|
Molecular Formula |
C22H45NO2 |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
4-octadecyl-4-oxidomorpholin-4-ium |
InChI |
InChI=1S/C22H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(24)19-21-25-22-20-23/h2-22H2,1H3 |
InChI Key |
RUDLMVHSYZURRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1(CCOCC1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


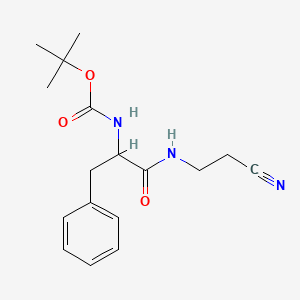

![2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B14000086.png)

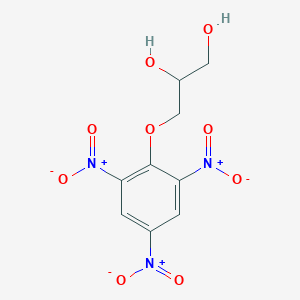

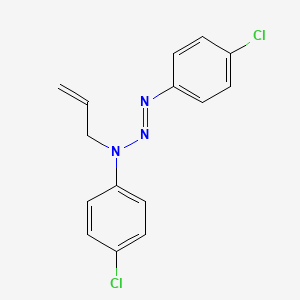
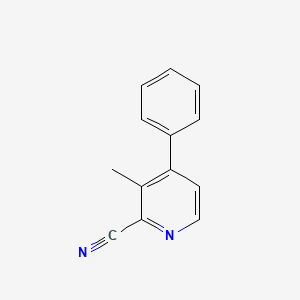

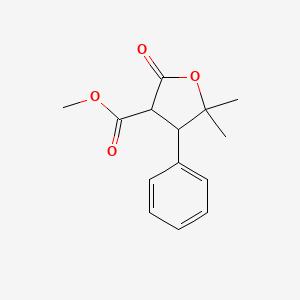
![3H-Pyrido[3,4-b]indol-3-one, 2,9-dihydro-1-methyl-](/img/structure/B14000132.png)

